molecular formula C8H10BN3O2 B2994287 {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid CAS No. 2377611-60-2

{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid

Cat. No.: B2994287
CAS No.: 2377611-60-2
M. Wt: 191
InChI Key: NUGURNBPXDWUEY-UHFFFAOYSA-N
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Description

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: is a boronic acid derivative featuring a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid typically involves the following steps:

  • Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions.

  • Introduction of the Boronic Acid Group: : The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boronate esters as reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

  • Microwave-Assisted Synthesis: : This method can enhance reaction rates and yields by providing uniform heating.

  • Catalyst-Free Synthesis: : Avoiding the use of catalysts can simplify the purification process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can undergo various chemical reactions, including:

  • Oxidation: : Converting the boronic acid to its corresponding boronic ester or boronic acid anhydride.

  • Reduction: : Reducing the boronic acid to boronic alcohols or boronic acids with different substituents.

  • Substitution: : Replacing the boronic acid group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Boronic Esters: : Formed through the reaction with alcohols or phenols.

  • Boronic Acid Anhydrides: : Resulting from the oxidation of boronic acids.

  • Boronic Alcohols: : Produced by the reduction of boronic acids.

Scientific Research Applications

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition and modulation of biological pathways.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can be compared with other similar compounds, such as:

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid

  • (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid .

Properties

IUPAC Name

(3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O2/c1-5-3-7(9(13)14)8-11-10-6(2)12(8)4-5/h3-4,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGURNBPXDWUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN2C1=NN=C2C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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